molecular formula C25H25ClN4O3S B2675214 N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115458-01-9

N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2675214
CAS No.: 1115458-01-9
M. Wt: 497.01
InChI Key: FZXUHNQDOWCTHP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted methoxyphenyl ring, a pyrrolopyrimidine core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the chloro and methoxy substituents on the phenyl ring, and the coupling of these fragments via a sulfanylacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective synthetic routes. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially at the sulfanyl group or the methoxy group.

    Reduction: Possibly at the carbonyl group in the pyrrolopyrimidine core.

    Substitution: Halogen substitution reactions at the chloro group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolopyrimidine derivatives or molecules with similar functional groups, such as:

  • N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide analogs with different substituents.
  • Other sulfanylacetamide derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which might offer advantages over similar compounds in terms of potency, selectivity, or pharmacokinetic properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S/c1-4-12-30-24(32)23-22(18(14-29(23)2)16-8-6-5-7-9-16)28-25(30)34-15-21(31)27-19-13-17(26)10-11-20(19)33-3/h5-11,13-14H,4,12,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXUHNQDOWCTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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